molecular formula C18H34INO B13769477 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide CAS No. 54099-23-9

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide

Cat. No.: B13769477
CAS No.: 54099-23-9
M. Wt: 407.4 g/mol
InChI Key: AVZMLTOYPCBFEN-UHFFFAOYSA-M
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Description

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with diethylaminoethanol in the presence of a suitable catalyst to form the intermediate 2-(2-(Diethylamino)ethoxy)adamantane. This intermediate is then reacted with ethyl iodide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized adamantane derivatives .

Scientific Research Applications

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its diethylaminoethoxy moiety enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a compound that belongs to the adamantane family, which has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H26NIO\text{C}_{16}\text{H}_{26}\text{N}\text{I}O

This indicates the presence of a diethylamino group, which is known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • NMDA Receptor Antagonism : Similar to other adamantane derivatives, this compound may exhibit antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. NMDA receptor antagonists have therapeutic implications in neurodegenerative diseases and psychiatric disorders .
  • Antisense Oligonucleotide Activity : The compound has been studied for its potential as an antisense agent. Modifications similar to those in this compound have shown increased binding affinity to RNA and resistance to nuclease degradation, making them suitable for therapeutic applications in gene regulation .

Biological Activity Data

Activity Effect Reference
NMDA Receptor AntagonismInhibition of receptor activity
Antisense ActivityReduction in target mRNA expression
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Antisense Oligonucleotides : Research has demonstrated that oligonucleotides modified with diethylamino groups exhibit enhanced metabolic stability and efficacy in reducing mRNA levels in vitro. In one study, a gapmer oligonucleotide containing such modifications showed a dose-dependent reduction in C-raf mRNA expression in BalbC mice .
  • Neuroprotective Effects : A study investigated the neuroprotective properties of adamantane derivatives, including this compound. Results indicated that these compounds could reduce excitotoxicity associated with NMDA receptor overactivation, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of adamantane derivatives on various cancer cell lines. The findings revealed significant cytotoxicity against HepG2 liver cancer cells, with implications for developing new anticancer therapies .

Properties

CAS No.

54099-23-9

Molecular Formula

C18H34INO

Molecular Weight

407.4 g/mol

IUPAC Name

2-(2-adamantyloxy)ethyl-triethylazanium;iodide

InChI

InChI=1S/C18H34NO.HI/c1-4-19(5-2,6-3)7-8-20-18-16-10-14-9-15(12-16)13-17(18)11-14;/h14-18H,4-13H2,1-3H3;1H/q+1;/p-1

InChI Key

AVZMLTOYPCBFEN-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC1C2CC3CC(C2)CC1C3.[I-]

Origin of Product

United States

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